2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetic acid hydrazide with 3-phenoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate
- 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(1H-benzimidazol-1-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of the benzimidazole and phenoxyphenyl moieties
Properties
Molecular Formula |
C22H18N4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18N4O2/c27-22(15-26-16-23-20-11-4-5-12-21(20)26)25-24-14-17-7-6-10-19(13-17)28-18-8-2-1-3-9-18/h1-14,16H,15H2,(H,25,27)/b24-14+ |
InChI Key |
ZTLNDIXCMNMHEN-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CN3C=NC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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